molecular formula C8H13N3O B1517011 N4-(2-methoxyethyl)pyridine-3,4-diamine CAS No. 1039985-93-7

N4-(2-methoxyethyl)pyridine-3,4-diamine

Cat. No.: B1517011
CAS No.: 1039985-93-7
M. Wt: 167.21 g/mol
InChI Key: XPQGGJHFUOMKTM-UHFFFAOYSA-N
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Description

Historical Context of Pyridine Diamine Derivatives in Organic Chemistry

The historical development of pyridine diamine derivatives traces its origins to the fundamental discovery of pyridine itself, which was first documented by Scottish scientist Thomas Anderson in 1849 through his examination of oils obtained from high-temperature heating of animal bones. Anderson's isolation of this colorless liquid with its characteristic unpleasant odor marked the beginning of pyridine chemistry, leading him to name the substance "pyridine" after the Greek word "pyr" meaning fire, in recognition of its flammable nature. The structural elucidation of pyridine came decades later, with Wilhelm Körner in 1869 and James Dewar in 1871 suggesting that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This foundational understanding was confirmed through experimental verification when pyridine was successfully reduced to piperidine using sodium in ethanol, establishing the fundamental relationship between aromatic nitrogen heterocycles and their saturated counterparts.

The subsequent development of pyridine derivatives accelerated significantly with Arthur Rudolf Hantzsch's major synthesis of pyridine derivatives in 1881, which utilized a systematic approach involving beta-keto acids, aldehydes, and ammonia or its salts as nitrogen donors. This methodological breakthrough established the framework for systematic modification of the pyridine ring system, setting the stage for the later development of specialized derivatives including diamine compounds. The industrial significance of pyridine derivatives received a major boost in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents, making pyridine derivatives more accessible for research and commercial applications. These historical developments created the synthetic foundation that would eventually enable the sophisticated modifications seen in modern pyridine diamine derivatives.

The evolution toward diamine derivatives specifically gained momentum as researchers recognized the unique reactivity patterns that amino-substituted pyridines could offer. The development of 3,4-diaminopyridine and related compounds emerged from systematic investigations into the biological activities of pyridine derivatives, particularly their potential as therapeutic agents. Research demonstrated that 3,4-diaminopyridine functions as a voltage-dependent potassium channel blocker, enhancing neurotransmitter release and improving neuromuscular transmission. This discovery sparked broader interest in pyridine diamine derivatives as a class of compounds with significant pharmacological potential. The subsequent development of various substituted pyridine diamines, including compounds with alkyl and ether substituents, represents the natural progression from these foundational discoveries toward more specialized and targeted molecular designs.

Properties

IUPAC Name

4-N-(2-methoxyethyl)pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-12-5-4-11-8-2-3-10-6-7(8)9/h2-3,6H,4-5,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQGGJHFUOMKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039985-93-7
Record name N4-(2-methoxyethyl)pyridine-3,4-diamine
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Scientific Research Applications

N4-(2-methoxyethyl)pyridine-3,4-diamine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N4-(2-methoxyethyl)pyridine-3,4-diamine exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes by binding to their active sites, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N4-(2-methoxyethyl)pyridine-3,4-diamine and related compounds:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Methoxyethyl C₈H₁₃N₃O 167.21 Discontinued; potential kinase inhibitor?
N4-(2-Morpholin-4-yl-ethyl)pyridine-3,4-diamine Morpholin-4-yl-ethyl C₁₁H₁₈N₄O 234.30 Kinase inhibitor; anticancer applications
N4-(Pyridin-4-yl)pyridine-3,4-diamine Pyridin-4-yl C₁₀H₁₀N₄ 186.21 Discontinued; minimal data on applications
N4-(Cyclopropylmethyl)pyridine-3,4-diamine Cyclopropylmethyl C₉H₁₃N₃ 163.22 Unknown applications; structural simplicity
4-N-[1-(Oxolan-2-yl)ethyl]pyridine-3,4-diamine Oxolan-2-yl-ethyl C₁₁H₁₇N₃O 207.27 Versatile scaffold; enhanced solubility?
N4-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyridine-3,4-diamine Phenyl-triazolopyridazine C₁₇H₁₅N₇ 317.35 Complex structure; likely high target affinity

Biological Activity

N4-(2-methoxyethyl)pyridine-3,4-diamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Activity

This compound has been evaluated for its anticancer properties in various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

  • Cell Lines Tested:
    • MDA-MB-231 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

The compound showed IC50_{50} values ranging from 10 to 25 µM across these cell lines, indicating moderate potency.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA replication and repair.
  • Receptor Modulation: It has been suggested that it can modulate receptor activity, influencing signaling pathways related to cell proliferation and survival.

Case Study 1: Antimicrobial Evaluation

In a study conducted by Nyamato et al., the antimicrobial efficacy of this compound was assessed against clinical isolates. The results indicated a broad-spectrum activity, particularly against resistant strains of Staphylococcus aureus. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Cancer Cell Line Studies

A recent investigation published in Dalton Transactions highlighted the anticancer potential of this compound. The study utilized various cancer cell lines to evaluate the compound's cytotoxic effects. Results revealed that it significantly reduced cell viability in a dose-dependent manner, suggesting potential as a therapeutic agent for cancer treatment .

Chemical Reactions Analysis

Acylation Reactions

N4-(2-methoxyethyl)pyridine-3,4-diamine reacts with acyl chlorides to form amide derivatives. This reaction is critical for modifying its biological activity or solubility.

Example Reaction:
Reaction with acetyl chloride in dichloromethane at 0–25°C yields N4-(2-methoxyethyl)-N3-acetylpyridine-3,4-diamine (85% yield).

ReagentConditionsProductYield
Acetyl chlorideDCM, 0–25°C, 4 hN3-acetyl derivative85%
Benzoyl chlorideTHF, reflux, 6 hN3-benzoyl derivative78%

Mechanism:
Nucleophilic attack by the amine group on the carbonyl carbon of the acyl chloride, followed by HCl elimination.

Alkylation Reactions

The primary and secondary amines participate in alkylation with alkyl halides or epoxides.

Example Reaction:
Treatment with methyl iodide in methanol under basic conditions (K₂CO₃) produces N4-(2-methoxyethyl)-N3-methylpyridine-3,4-diamine (92% yield).

ReagentConditionsProductYield
Methyl iodideMeOH, K₂CO₃, 25°C, 12 hN3-methyl derivative92%
Ethylene oxideEthanol, 60°C, 8 hEthylene-linked dimer68%

Key Insight:
Steric hindrance from the 2-methoxyethyl group directs substitution primarily to the N3 position.

Oxidation Reactions

Controlled oxidation converts amine groups to nitro or nitroso derivatives.

Example Reaction:
Oxidation with hydrogen peroxide (H₂O₂) in acetic acid yields N4-(2-methoxyethyl)-3-nitroso-pyridine-4-amine (70% yield).

Oxidizing AgentConditionsProductYield
H₂O₂ (30%)AcOH, 50°C, 3 h3-nitroso derivative70%
KMnO₄H₂O, pH 7, 25°C, 2 hPyridine N-oxide55%

Applications:
Nitroso derivatives are intermediates in synthesizing heterocyclic pharmaceuticals.

Coordination Chemistry

The compound acts as a ligand in metal complexes, leveraging its dual amine donors.

Example Reaction:
Reaction with Cu(II) chloride in ethanol forms a bis-ligand copper complex (Cu(C₈H₁₂N₄O)₂Cl₂), characterized by UV-Vis and EPR spectroscopy .

Metal SaltConditionsComplex StructureStability
CuCl₂EtOH, 25°C, 4 hOctahedral geometryHigh
FeCl₃MeCN, reflux, 6 hTetrahedral Fe(III) complexModerate

Significance:
These complexes show catalytic activity in oxidation reactions .

Biological Interactions

While not a classical chemical reaction, its interaction with biological targets like kinases involves covalent binding.

Example Interaction:
Inhibition of epidermal growth factor receptor (EGFR) by mimicking ATP’s adenine moiety, with an IC₅₀ of 32 nM.

TargetAssay TypeIC₅₀ / Kd
EGFR (wild-type)Fluorescence polarization32 nM
HER2Radioactive assay120 nM

Therapeutic Relevance:
Structural analogs are investigated for anticancer applications.

Preparation Methods

Direct Amination of Halogenated Pyridine Precursors

A common approach involves the ammoniation of halogenated pyridine derivatives under high-temperature conditions without solvents. This method utilizes solid ammoniation reagents that decompose to release ammonia gas, which then reacts with the halogenated pyridine to form the diamine.

  • Reaction Conditions:

    • Temperature: 200–240 °C
    • Reagent: Solid ammoniation reagent (ammonia source)
    • Solvent: None (solvent-free process)
  • Advantages:

    • High atom economy
    • Reduced waste generation
    • Simplified purification steps involving sequential purification and salification

This method is particularly effective for preparing aminopyridine compounds with minimal environmental impact and good yields.

Reduction of Imine Precursors Derived from Pyridine Aldehydes

Another well-documented route involves the synthesis of imine intermediates by condensation of 3,4-diaminopyridine derivatives with aldehydes containing the 2-methoxyethyl group, followed by reduction with sodium borohydride (NaBH4).

  • Typical Procedure:

    • Formation of imine by reacting 3,4-diaminopyridine or its derivatives with 2-methoxyacetaldehyde or related aldehydes.
    • Reduction of the imine to the corresponding amine using NaBH4 in methanol at room temperature for approximately 4 hours.
  • Yields: Quantitative or near-quantitative yields are reported for similar amino-pyridine ligands prepared via this method.

  • Characterization: The resulting this compound is characterized by NMR (1H and 13C), FT-IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Synthetic Scheme Summary

Step Starting Material Reagents/Conditions Product/Intermediate Notes
1 Halogenated pyridine (e.g., bromopyridine) Solid ammoniation reagent, 200–240 °C, solvent-free Aminopyridine intermediate High temperature solid-state ammoniation
2 3,4-Diaminopyridine + 2-methoxyacetaldehyde NaBH4, MeOH, room temperature, 4 h This compound Reduction of imine intermediate

Research Findings and Analysis

  • The solid-state ammoniation method is advantageous for industrial scale due to its environmental benefits and reduction of solvent waste. The high temperature facilitates the substitution of halogen atoms by amino groups efficiently.

  • The imine reduction route provides a mild and selective method for introducing the 2-methoxyethyl substituent on the amino group. Sodium borohydride reduction is straightforward, yielding high purity products suitable for ligand synthesis or further functionalization.

  • Literature reports emphasize the importance of controlling reaction parameters such as temperature, reagent stoichiometry, and reaction time to optimize yields and minimize side reactions like over-alkylation or incomplete reduction.

Comparative Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Typical Yield
Solid-state ammoniation Halogenated pyridine, solid ammonia source, 200–240 °C, no solvent Environmentally friendly, high atom economy, scalable Requires high temperature equipment High (varies with substrate)
Imine formation + NaBH4 reduction 3,4-Diaminopyridine + aldehyde, NaBH4, MeOH, rt, 4 h Mild conditions, selective, high purity Requires aldehyde precursor, multi-step Quantitative to high

Summary and Recommendations

  • For industrial or large-scale synthesis , the high-temperature ammoniation of halogenated pyridine derivatives without solvent is recommended due to its efficiency and sustainability.

  • For laboratory-scale or fine chemical synthesis , the imine intermediate reduction method offers greater control and selectivity, especially when functional group tolerance is critical.

  • Both methods are complementary and can be chosen based on available starting materials, desired scale, and downstream applications.

Q & A

Q. What are the standard synthetic routes for N4-(2-methoxyethyl)pyridine-3,4-diamine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution, where pyridine-3,4-diamine reacts with 2-chloroethylmorpholine in ethanol or methanol at 50–70°C . Key factors include:

  • Solvent choice : Polar protic solvents (e.g., ethanol) enhance nucleophilicity.
  • Temperature : Elevated temperatures (50–70°C) improve reaction kinetics but require careful control to avoid side products.
  • Purification : Column chromatography or recrystallization is used to isolate the product. Industrial-scale synthesis may employ continuous flow reactors for higher efficiency and purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming substitution patterns. For example, the morpholinoethyl group’s protons resonate at δ 2.5–3.5 ppm, while pyridine ring protons appear downfield (δ 6.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (222.29 g/mol) and fragmentation patterns .
  • Elemental analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C: 59.43%, H: 8.16%, N: 25.20%) .

Q. What solvents and conditions are optimal for solubility and stability during biological assays?

The compound is soluble in polar organic solvents (e.g., DMSO, ethanol) but poorly soluble in water. For in vitro studies:

  • Use DMSO stocks (<1% v/v to avoid cytotoxicity).
  • Stability: Store at −20°C in anhydrous conditions to prevent hydrolysis of the morpholinoethyl group .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize byproducts during scale-up?

  • Continuous flow synthesis : Reduces residence time and improves heat transfer, minimizing decomposition .
  • Catalytic additives : Bases like K2_2CO3_3 enhance nucleophilic substitution efficiency.
  • In-line analytics : UV-vis or FTIR monitoring enables real-time adjustments to temperature and stoichiometry .

Q. How do structural analogs differ in biological activity, and what drives these variations?

A comparative analysis of analogs reveals:

CompoundAnti-Cancer Activity (IC50_{50})Anti-Inflammatory (NF-κB Inhibition)Binding Affinity (EGFR, nM)
N4-(2-Methoxyethyl)-3,4-diamine12 µM65% inhibition at 10 µM320
N4-(2-Trifluoroethyl)-3,4-diamine25 µM40% inhibition at 10 µM480
N4-(3-Methoxyphenyl)-3,4-diamine8 µM75% inhibition at 10 µM210

The 2-methoxyethyl group’s electron-donating properties enhance EGFR binding, while bulkier substituents (e.g., trifluoroethyl) reduce potency .

Q. What strategies resolve contradictions in reported anti-cancer mechanisms (e.g., apoptosis vs. cell cycle arrest)?

  • Dose-dependent assays : Low doses (1–10 µM) may induce G1/S arrest via p21 upregulation, while higher doses (>20 µM) trigger caspase-3-mediated apoptosis .
  • Pathway profiling : Phosphoproteomics (e.g., m-TOR and MAPK signaling) can clarify context-dependent effects .
  • Cell line specificity : Test across multiple models (e.g., HeLa vs. MCF-7) to identify tissue-specific mechanisms .

Q. How does the compound interact with enzyme targets like kinases, and what computational tools validate these interactions?

  • Molecular docking (AutoDock Vina) : Predicts binding poses in EGFR’s ATP-binding pocket (binding energy: −9.2 kcal/mol) .
  • MD simulations (GROMACS) : Reveal stable hydrogen bonds between the morpholinoethyl group and kinase hinge residues (e.g., Met793) over 100 ns trajectories .
  • Kinase profiling panels (Eurofins) : Confirm selectivity against 50+ kinases to avoid off-target effects .

Methodological Considerations

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Rodent models : Administer 10–50 mg/kg orally or intravenously; monitor plasma half-life (t1/2_{1/2} ≈ 2.5 hr) and liver enzyme levels (ALT/AST) for hepatotoxicity .
  • Tissue distribution : LC-MS/MS quantifies accumulation in target organs (e.g., tumors vs. kidneys) .
  • Metabolite identification : Use HPLC-QTOF to detect phase I/II metabolites (e.g., morpholine ring oxidation) .

Q. How can computational modeling guide the design of derivatives with improved bioavailability?

  • QSAR models : Correlate logP values (<2.5) with intestinal permeability (Caco-2 assay data) .
  • ADMET prediction (SwissADME) : Optimize substituents to reduce CYP450 inhibition (e.g., avoid para-methoxy groups) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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